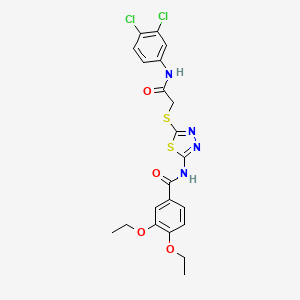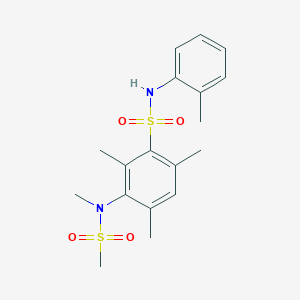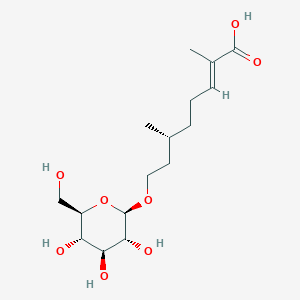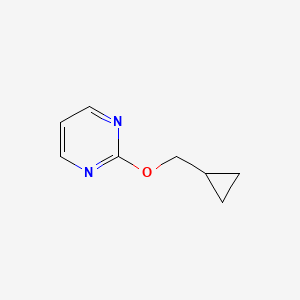
2-(Cyclopropylmethoxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopropylmethoxy)pyrimidine is a chemical compound of significant interest in various scientific fields It is a pyrimidine derivative, characterized by the presence of a cyclopropylmethoxy group attached to the pyrimidine ring
Mechanism of Action
Target of Action
2-(Cyclopropylmethoxy)pyrimidine is a derivative of pyrimidine, a class of compounds known for their wide range of pharmacological effects . Pyrimidines are known to exhibit anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
Pyrimidines, in general, are known to inhibit the expression and activities of certain vital inflammatory mediators . This suggests that this compound may interact with its targets to modulate these mediators, leading to its anti-inflammatory effects.
Biochemical Pathways
Pyrimidines play a crucial role in various biochemical pathways. They are essential components of DNA and RNA and participate in diverse cellular functions, such as the synthesis of nucleic acids, lipids, and carbohydrates . Pyrimidines are also involved in the metabolism of nucleotides, which are substrates in the biosynthesis of RNA and DNA, and play a role in the regulation of enzymatic reactions and as a source of energy .
Pharmacokinetics
The pharmacokinetics of pyrimidine-based drugs are generally discussed in the context of their biological potency, adme properties, and pharmacokinetics/pharmacodynamics .
Result of Action
Given its classification as a pyrimidine derivative, it is reasonable to infer that it may exhibit similar effects to other pyrimidines, which include anti-inflammatory, antioxidant, antibacterial, antiviral, antifungal, antituberculosis effects, and more .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(Cyclopropylmethoxy)pyrimidine are largely determined by its pyrimidine core . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects . The cyclopropylmethoxy group attached to the pyrimidine ring in this compound could potentially influence its interactions with enzymes, proteins, and other biomolecules. Specific interactions of this compound with biomolecules have not been reported yet.
Molecular Mechanism
Given its pyrimidine core, it may interact with biomolecules in a manner similar to other pyrimidine derivatives . Specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression related to this compound have not been reported.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylmethoxy)pyrimidine typically involves the reaction of pyrimidine derivatives with cyclopropylmethanol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution on the pyrimidine ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the reaction under milder conditions, reducing the need for high temperatures and pressures. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclopropylmethoxy)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of pyrimidine carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of pyrimidine react with nucleophiles like amines or thiols to form substituted products.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in ether, sodium borohydride (NaBH₄) in methanol.
Substitution: Sodium hydride (NaH) in DMF, potassium carbonate (K₂CO₃) in acetone.
Major Products:
Oxidation: Pyrimidine carboxylic acids.
Reduction: Pyrimidine alcohols and amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-(Cyclopropylmethoxy)pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the development of new therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
2-(Cyclopropylmethoxy)pyrimidine can be compared with other pyrimidine derivatives, such as:
2-(Methoxymethyl)pyrimidine: Similar in structure but lacks the cyclopropyl group, resulting in different reactivity and biological activity.
2-(Cyclopropylmethoxy)pyrazine: Contains a pyrazine ring instead of pyrimidine, leading to variations in chemical properties and applications.
2-(Cyclopropylmethoxy)pyridine: Features a pyridine ring, which affects its electronic distribution and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-(cyclopropylmethoxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-4-9-8(10-5-1)11-6-7-2-3-7/h1,4-5,7H,2-3,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLCOASCFVTOCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-ethoxyethyl)-1,7-dimethyl-9-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2959769.png)

![2-Chloro-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyrazine](/img/structure/B2959774.png)
![3-methylsulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2959775.png)
![5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2959777.png)
![3-benzyl-5-(4-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2959779.png)
![1-(2,3-dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2959781.png)
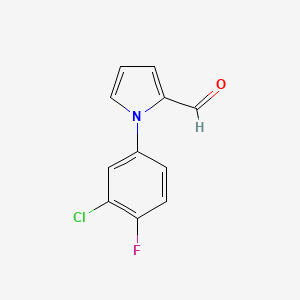
![N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2959783.png)
![N-(3-fluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2959786.png)
![9-(3-hydroxyphenyl)-2-(4-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2959787.png)
